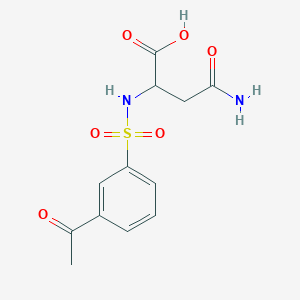

2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a derivative of benzenesulfonamide with potential anti-inflammatory properties. It is related to a class of compounds that have been studied for their ability to inhibit cyclooxygenase isozymes, which are key enzymes in the inflammatory process. The structure of this compound suggests that it may have a role in the design of new anti-inflammatory drugs with improved efficacy and safety profiles.

Synthesis Analysis

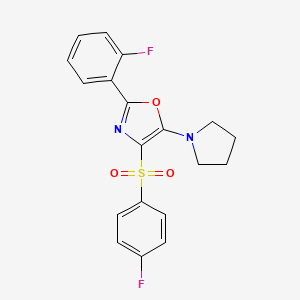

The synthesis of related compounds, such as N-acetyl-2-(or 3-)carboxymethylbenzenesulfonamides, has been achieved using palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the introduction of various substituents into the benzenesulfonamide scaffold, which can significantly affect the biological activity of the resulting compounds. For example, the introduction of a fluorine atom or a substituted phenyl ring at specific positions on the benzenesulfonamide ring has been shown to yield compounds with potent COX-2 inhibitory activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their selectivity and potency as COX-2 inhibitors. The presence of specific functional groups and their positions on the benzenesulfonamide ring influence the interaction of these compounds with the COX-2 enzyme. For instance, the placement of a fluorine atom or a substituted phenyl ring at the C-4 or C-6 position of the benzenesulfonamide ring has been associated with high COX-2 selectivity and potent inhibitory activity .

Chemical Reactions Analysis

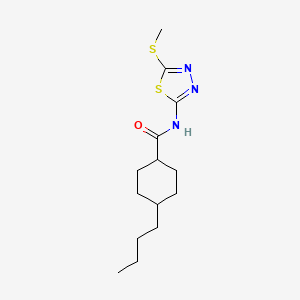

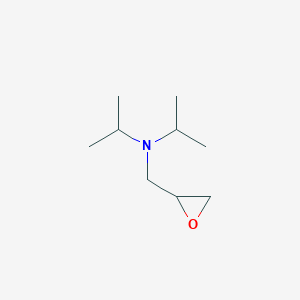

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents attached to the aromatic ring. These substituents can affect the electron density and, consequently, the reactivity of the compound towards further chemical modifications. The introduction of electron-withdrawing or electron-donating groups can be strategically used to modulate the biological activity of these molecules. For example, the presence of a difluoromethyl group in salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers has been shown to confer dual COX-2/5-LOX inhibitory activities, which is beneficial for anti-inflammatory action .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and acidity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can affect the absorption, distribution, metabolism, and excretion (ADME) of the compounds, ultimately influencing their efficacy and safety as drugs. For instance, the non-ulcerogenic nature of certain salicylic acid regioisomers indicates that modifications to the benzenesulfonamide structure can lead to compounds with reduced gastrointestinal toxicity, which is a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

科学的研究の応用

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of sulfonamide derivatives, including those related to "2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid". Studies like those by Mphahlele, Gildenhuys, and Zamisa (2021) have explored the synthesis of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives, evaluating their structures using NMR, mass spectroscopy, and X-ray diffraction techniques. These compounds have been assessed for their potential inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant activities through assays like DPPH and nitric oxide free radical scavenging assays (Mphahlele, Gildenhuys, & Zamisa, 2021).

Antitumor Potential

Sulfonamide derivatives have been investigated for their potential as antitumor agents. Research by Huang, Lin, and Huang (2002) focused on designing sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard to obtain potent antitumor agents with low toxicity. These studies highlight the therapeutic potential of sulfonamide derivatives in cancer treatment, underscoring the relevance of "this compound" and similar compounds in drug development (Huang, Lin, & Huang, 2002).

特性

IUPAC Name |

2-[(3-acetylphenyl)sulfonylamino]-4-amino-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6S/c1-7(15)8-3-2-4-9(5-8)21(19,20)14-10(12(17)18)6-11(13)16/h2-5,10,14H,6H2,1H3,(H2,13,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXWAECXFKHOFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)

![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)